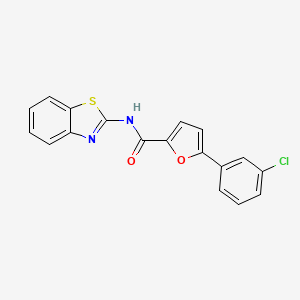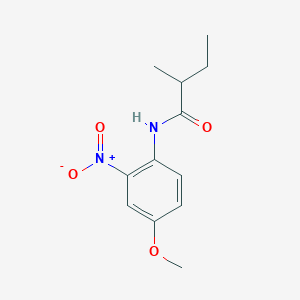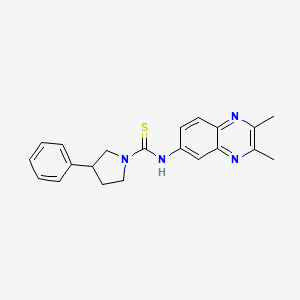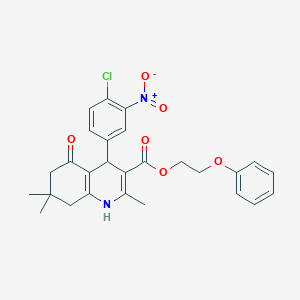
N-1,3-benzothiazol-2-yl-5-(3-chlorophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1,3-benzothiazol-2-yl-5-(3-chlorophenyl)-2-furamide, also known as BF-1, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are important enzymes involved in the regulation of cellular signaling pathways. BF-1 has shown promising results in several studies as a potential therapeutic agent for the treatment of various diseases, including cancer, diabetes, and autoimmune disorders.
Wissenschaftliche Forschungsanwendungen
N-1,3-benzothiazol-2-yl-5-(3-chlorophenyl)-2-furamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several PTPs, including PTP1B, which is a key regulator of insulin signaling and glucose homeostasis. This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, suggesting that it may be a promising therapeutic agent for the treatment of type 2 diabetes.
In addition, this compound has also been shown to have anticancer properties. It has been demonstrated to inhibit the growth and proliferation of several cancer cell lines, including breast cancer, prostate cancer, and leukemia. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it may be a potential chemotherapeutic agent.
Wirkmechanismus
N-1,3-benzothiazol-2-yl-5-(3-chlorophenyl)-2-furamide exerts its biological effects by inhibiting the activity of PTPs. PTPs are enzymes that remove phosphate groups from proteins, thereby regulating their activity. This compound binds to the active site of PTPs, preventing them from dephosphorylating their target proteins. This leads to the activation of several signaling pathways, including the insulin signaling pathway and the JAK-STAT signaling pathway. This compound has also been shown to inhibit the activity of several oncogenic signaling pathways, including the Src and EGFR pathways.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes. This compound has also been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and inhibit the activity of several oncogenic signaling pathways. This compound has also been shown to have anti-inflammatory properties, suggesting that it may be a potential therapeutic agent for the treatment of autoimmune disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-1,3-benzothiazol-2-yl-5-(3-chlorophenyl)-2-furamide has several advantages for lab experiments. It is a highly potent and specific inhibitor of PTPs, making it a valuable tool for studying the role of PTPs in cellular signaling pathways. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, this compound has some limitations for lab experiments. It is relatively unstable in aqueous solutions, requiring the use of organic solvents for storage and handling. This compound also has limited solubility in water, which may limit its use in some experiments.
Zukünftige Richtungen
N-1,3-benzothiazol-2-yl-5-(3-chlorophenyl)-2-furamide has shown promising results in several studies as a potential therapeutic agent for the treatment of various diseases. Future research should focus on further elucidating the mechanism of action of this compound and its effects on cellular signaling pathways. In addition, the potential use of this compound in combination with other therapeutic agents should be explored. Further studies are also needed to determine the potential side effects and toxicity of this compound in vivo. Overall, this compound has great potential as a therapeutic agent, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of N-1,3-benzothiazol-2-yl-5-(3-chlorophenyl)-2-furamide involves several steps, including the reaction of 2-aminobenzothiazole with 3-chlorobenzaldehyde to form the intermediate compound, which is then reacted with furfural in the presence of acetic acid and sodium acetate to produce this compound. The overall yield of the synthesis is approximately 55%, and the purity of the final product can be further increased by recrystallization.
Eigenschaften
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-(3-chlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN2O2S/c19-12-5-3-4-11(10-12)14-8-9-15(23-14)17(22)21-18-20-13-6-1-2-7-16(13)24-18/h1-10H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SODZKXCEKFBTMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(O3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-acetyl-N-[2-(phenylthio)ethyl]-5-indolinesulfonamide](/img/structure/B4988455.png)

![ethyl 4-(4-chlorobenzyl)-1-{[(2-methoxy-5-methylphenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B4988470.png)

![2-{5-[(2-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4988479.png)

![ethyl (1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B4988493.png)
![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4988499.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)propanamide](/img/structure/B4988503.png)
![propyl 6-methyl-2-[(2-pyrazinylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4988504.png)
![4-(6,6-dioxido-6-thiabicyclo[3.2.0]hept-1-yl)morpholine](/img/structure/B4988521.png)

![1-(2-fluorobenzyl)-3-{2-[(2S)-2-(hydroxymethyl)-1-pyrrolidinyl]-2-oxoethyl}-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B4988544.png)
![1-{3-[(dimethylamino)methyl]-2,4-dihydroxyphenyl}-2-(4-ethylphenoxy)ethanone hydrochloride](/img/structure/B4988546.png)